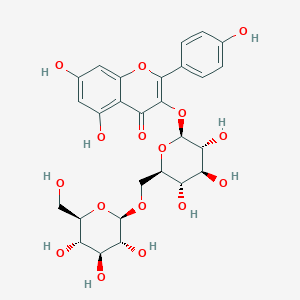
六氟异丙基甲醚
描述
Hexafluoroisopropyl methyl ether, commonly referred to as HFIP, is a colorless, volatile, non-flammable liquid with a boiling point of 34 °C. It is a low-polarity, fluorinated ether that is used in a variety of applications, including as a solvent for organic synthesis, as a reagent in organic synthesis, and as a surfactant in aqueous solutions. It is also used in the production of high-performance polymers, as a blowing agent in foam production, and as a fuel additive.
科学研究应用
1. 工业生产和催化合成
六氟异丙基甲醚(HFE-356mmz)是氯氟烃和氢氯氟烃的重要替代品,具有零臭氧消耗潜能和低全球变暖潜能。一种新颖的方法涉及使用金属氟化物作为催化剂对六氟异丙醇进行甲基化,标志着在其大规模生产中取得了对环境无害且可回收的合成过程方面的重大进展。镁氟化物(MgF2)在这方面表现出卓越的活性,提供了一种无溶剂且高效的工业规模生产方法(Li, Yang, Lu, & Zhang, 2020);(Li, Lu, & Zhang, 2021)。
2. 聚合物合成和稳定性
在聚合物科学中,六氟异丙基甲醚在同聚物和共聚物的合成中发挥作用。具体来说,它与氟化丙烯酸酯和氟丙烯酸酯的共聚物表现出增强的热稳定性、光化学稳定性和水解稳定性。这些聚合物中氟化基团的存在修改了它们的降解途径,展示了这些基团对降解的保护作用(Signori, Lazzari, Castelvetro, & Chiantore, 2006)。
3. 锂离子电池中的应用
六氟异丙基甲醚(HFPM)已被用于开发锂离子电池的不燃电解质。它表现出高阳极稳定性并与石墨阳极兼容。使用这种电解质的电池表现出卓越的循环稳定性和容量保持,突显了其在提高电池安全性和寿命方面的潜力(Xia, Xia, Wang, Hu, Lee, Yu, Chen, & Liu, 2015)。
4. 感应耦合等离子体中的SiO2刻蚀
在半导体制造中,与六氟异丙基甲醚相关的化合物被用于刻蚀SiO2的等离子体。这些化合物的全球变暖潜能明显低于全氟化合物,导致更高的SiO2刻蚀速率,并展示了对微细加工过程至关重要的独特刻蚀特性(Kim, Park, & Kim, 2020)。
作用机制
Target of Action
Hexafluoroisopropyl methyl ether (HFPM) is a fluorinated ether . It is primarily used as a high-performing cosolvent and additive for electrolyte formulations in lithium-ion batteries (LiBs) and sodium-ion batteries (SIBs) . Therefore, its primary targets are the components of these batteries, including the electrodes and the electrolyte solution .
Mode of Action
HFPM interacts with its targets by serving as a cosolvent in the electrolyte solution of LiBs and SIBs . It has a low viscosity and a low boiling point, and is miscible with many polar organic solvents . This makes it an ideal diluent for low-temperature applications and can help to improve the wettability of polypropylene separators .
Biochemical Pathways
In the context of battery technology, HFPM affects the electrochemical pathways involved in the operation of LiBs and SIBs . Studies have shown that adding HFPM as an electrolyte additive can help to stabilize the Na electrode surface and form a new fluorine-containing organic layer . This results in a more stable solid electrolyte interphase .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of HFPM, we can discuss its properties that affect its behavior in the battery system. HFPM has a low viscosity and a low boiling point . These properties influence its distribution within the battery system and its interaction with other components.
Result of Action
The primary result of HFPM’s action is the stabilization of the electrode surface in SIBs . This leads to the formation of a more stable solid electrolyte interphase . Additionally, HFPM’s nonflammability is a major benefit for battery safety . It also has good compatibility with most electrode materials .
Action Environment
The action of HFPM can be influenced by various environmental factors. For instance, its effectiveness as a cosolvent can be affected by temperature, given its low boiling point . Furthermore, its nonflammability makes it a safer choice in environments where fire safety is a concern .
未来方向
Hexafluoroisopropyl methyl ether has shown potential in the battery industry, particularly in the development of lithium-ion batteries . Its low viscosity, low boiling point, and compatibility with a variety of battery solvents make it an ideal diluent for low-temperature applications . It also has good compatibility with most electrode materials .
生化分析
Biochemical Properties
Hexafluoroisopropyl methyl ether is used in the battery industry as a high-performing cosolvent and additive for electrolyte formulations in lithium-ion batteries . It has a low viscosity and a low boiling point and is miscible with many polar organic solvents . This lends it use as a diluent for low-temperature applications .
Cellular Effects
It is known that it is used in the battery industry as a high-performing cosolvent and additive for electrolyte formulations in lithium-ion batteries . This suggests that it may interact with cells in a way that enhances their performance.
Molecular Mechanism
It is known to be a high-performing cosolvent and additive for electrolyte formulations in lithium-ion batteries . This suggests that it may interact with molecules in a way that enhances their performance.
Temporal Effects in Laboratory Settings
It is known to be used in the battery industry as a high-performing cosolvent and additive for electrolyte formulations in lithium-ion batteries . This suggests that it may have long-term effects on cellular function.
Dosage Effects in Animal Models
It is known to be used in biomedical applications as a general anesthetic . This suggests that it may have different effects at different dosages.
Metabolic Pathways
It is known to be used in the battery industry as a high-performing cosolvent and additive for electrolyte formulations in lithium-ion batteries . This suggests that it may interact with enzymes or cofactors in a way that enhances their performance.
Transport and Distribution
It is known to be used in the battery industry as a high-performing cosolvent and additive for electrolyte formulations in lithium-ion batteries . This suggests that it may be transported and distributed in a way that enhances cellular performance.
Subcellular Localization
It is known to be used in biomedical applications as a general anesthetic . This suggests that it may be localized in specific compartments or organelles in a way that enhances their function.
属性
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-methoxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F6O/c1-11-2(3(5,6)7)4(8,9)10/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXYDFNVQBICRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80157187 | |
| Record name | Hexafluoroisopropyl methyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80157187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13171-18-1 | |
| Record name | Hexafluoroisopropyl methyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13171-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iso-indoklon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013171181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 1,1,1,3,3,3-hexafluoro-2-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexafluoroisopropyl methyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80157187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1,3,3,3-hexafluoro-2-methoxypropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.805 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1,1,3,3,3-HEXAFLUORO-2-METHOXY-PROPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8YMW3PAU7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary applications of 1,1,1,3,3,3-Hexafluoroisopropyl methyl ether?
A: 1,1,1,3,3,3-Hexafluoroisopropyl methyl ether (HFPM) demonstrates potential as a component in electrolytes for lithium-ion batteries [, ]. Its electrochemical properties contribute to enhanced safety and longevity in these applications. Additionally, HFPM has been studied for its anesthetic properties in vivo [].
Q2: Are there environmental concerns associated with 1,1,1,3,3,3-Hexafluoroisopropyl methyl ether?
A: While the provided research focuses primarily on synthesis and applications of HFPM, one study estimated its atmospheric lifetime to be 67 days []. This suggests a potential for environmental persistence. Further research is needed to fully assess its ecotoxicological effects and degradation pathways.
Q3: What is the molecular formula and weight of 1,1,1,3,3,3-Hexafluoroisopropyl methyl ether?
A: The molecular formula of HFPM is C4H6F6O, and its molecular weight is 184.09 g/mol [].
Q4: What synthetic routes are available for producing 1,1,1,3,3,3-Hexafluoroisopropyl methyl ether?
A: Several methods for synthesizing HFPM exist, including a catalytic method using hexafluoroisopropanol and iodomethane as starting materials []. Another approach utilizes hexafluoroisopropanol, methyl carbonate, and an alkali catalyst at elevated temperatures [].
Q5: How does the structure of 1,1,1,3,3,3-Hexafluoroisopropyl methyl ether influence its properties?
A: The presence of fluorine atoms in HFPM contributes to its low flammability and high electrochemical stability []. These properties are crucial for its potential use in lithium-ion batteries. Additionally, its structure influences its anesthetic activity, although this relationship is complex and not fully understood [].
Q6: Has research explored optimizing the synthesis of 1,1,1,3,3,3-Hexafluoroisopropyl methyl ether?
A: Yes, researchers have employed response surface analysis, specifically the Plackett-Burman and Box-Behnken designs, to optimize the synthesis process for HFPM []. This approach identified key factors influencing yield and purity, leading to improvements in production efficiency.
Q7: What analytical techniques are commonly used to study 1,1,1,3,3,3-Hexafluoroisopropyl methyl ether?
A: Researchers have employed UV and IR spectroscopy to characterize HFPM and determine its absorption characteristics []. Further analytical methods are likely employed for quality control and assurance during synthesis and application, but details are not specified in the provided abstracts.
Q8: Are there alternative compounds with similar properties to 1,1,1,3,3,3-Hexafluoroisopropyl methyl ether?
A: One study investigated 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE) as a potential alternative to HFPM for use in lithium-ion batteries []. Both compounds are fluorinated ethers, but their specific properties and performance characteristics may differ.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(Hydroxymethyl)-1H-indol-1-yl]acetic acid](/img/structure/B150265.png)







![4-Methyl-1-[[2-[(4-methylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium;dibromide](/img/structure/B150282.png)


![2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane](/img/structure/B150292.png)

